N-(6-methoxypyrazin-2-yl)acetamide
Description
N-(6-Methoxy-2-pyrazinyl)acetamide (CAS: 136309-06-3) is a heterocyclic acetamide derivative with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol. Its structure comprises a pyrazine ring substituted with a methoxy group (-OCH₃) at the 6-position and an acetamide (-NHCOCH₃) group at the 2-position (Figure 1). The pyrazine core, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science .
Properties
CAS No. |
136309-06-3 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
N-(6-methoxypyrazin-2-yl)acetamide |
InChI |
InChI=1S/C7H9N3O2/c1-5(11)9-6-3-8-4-7(10-6)12-2/h3-4H,1-2H3,(H,9,10,11) |
InChI Key |
YWNPRLRGGXDBCR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CN=CC(=N1)OC |
Canonical SMILES |
CC(=O)NC1=CN=CC(=N1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazine-Based Acetamides
N-[(6-Amino-2-methylpyridin-3-yl)methyl]-2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetamide (CAS: 199294-70-7)
- Structure: Features a pyrazine ring substituted with a methyl group (6-position), an oxo group (2-position), and a phenylethylamino side chain (3-position). The acetamide linker connects to a 6-amino-2-methylpyridine moiety.
N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide
- Structure: Combines a pyrazoloquinoxaline core with a 4-chlorophenyl group and acetamide substituent.
- Activity : Demonstrates potent MAO-A inhibition (IC₅₀ = 0.028 µM) with 50-fold selectivity over MAO-B. The extended aromatic system and electron-withdrawing chloro group likely contribute to enzyme binding, contrasting with the electron-donating methoxy group in N-(6-methoxypyrazin-2-yl)acetamide .
Pyridazine-Based Acetamides
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide
- Structure : Contains a pyridazin-3-one core substituted with a methyl group, a 4-methoxybenzyl group, and an acetamide-linked 4-bromophenyl ring.
- Activity : Acts as a potent FPR2 agonist (calcium mobilization EC₅₀ < 1 µM), with meta- and para-substitutions on the benzyl group dictating receptor specificity. The pyridazine ring’s reduced aromaticity compared to pyrazine may alter pharmacokinetic properties .
Benzothiazole-Linked Acetamides
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide
- Structure : Incorporates a methylenedioxybenzothiazole core linked to diverse thio or piperazine groups via an acetamide bridge.
- Activity: These derivatives exhibit antimicrobial and enzyme inhibitory properties.
Substituent Position and Electronic Effects
- Meta-Substituted Trichloro-Acetamides: Studies on N-(3-X-phenyl)-2,2,2-trichloroacetamides reveal that electron-withdrawing groups (e.g., -NO₂) at the meta position significantly alter crystal packing and dipole moments. For this compound, the para-like methoxy group on pyrazine may stabilize the molecule via resonance, affecting solubility and reactivity .
- N-(4-Hydroxyphenethyl)acetamide: Exhibits cytotoxicity (38–43% mortality at 0.1 mg/mL in brine shrimp assays). The phenolic -OH group provides hydrogen-bonding capacity, contrasting with the methoxy group’s electron-donating nature in the parent compound .
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